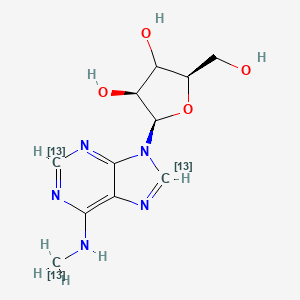
N6-Methyladenosine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N6-méthyladenosine-13C3 est une forme marquée de la N6-méthyladenosine, un nucléoside méthylé présent dans l'ARN. La méthylation se produit au niveau de la position azote-6 de l'adénine. Cette modification est l'une des plus courantes et des plus abondantes dans l'ARNm eucaryote et joue un rôle crucial dans la régulation de l'expression des gènes et de divers processus biologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N6-méthyladenosine-13C3 implique l'incorporation d'isotopes du carbone-13 dans le cycle adénine. Ceci peut être réalisé par synthèse organique en plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Les étapes clés comprennent la méthylation de l'adénine en position azote-6 et l'incorporation d'isotopes du carbone-13 à l'aide de réactifs marqués .
Méthodes de production industrielle
La production industrielle de N6-méthyladenosine-13C3 implique généralement une synthèse organique à grande échelle avec un contrôle strict des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes de purification telles que la chromatographie et la cristallisation pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
La N6-méthyladenosine-13C3 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthyle en position azote-6 peut être oxydé dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent cibler le groupe méthyle ou d'autres groupes fonctionnels de la molécule.
Substitution : Le groupe méthyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénoalcanes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner de la N6-hydroperoxymethyl adénosine, tandis que les réactions de substitution peuvent produire divers dérivés N6-substitués de l'adénosine .
Applications de recherche scientifique
La N6-méthyladenosine-13C3 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme traceur dans les études métaboliques pour comprendre les modifications de l'ARN et leurs effets sur les processus cellulaires.
Biologie : Aide à étudier le rôle de la méthylation de l'ARN dans l'expression et la régulation des gènes.
Médecine : Investigé pour son potentiel en recherche sur le cancer, en particulier pour comprendre la progression tumorale et développer des thérapies ciblées.
Industrie : Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques .
Mécanisme d'action
La N6-méthyladenosine-13C3 exerce ses effets en modifiant les molécules d'ARN, ce qui affecte à son tour leur stabilité, leur épissage, leur traduction et leur dégradation. Les principales cibles moléculaires comprennent les méthyltransférases (écrivains), les déméthylases (gommes) et les protéines de liaison à l'ARN (lecteurs) qui régulent l'ajout, la suppression et la reconnaissance du groupe méthyle .
Applications De Recherche Scientifique
N6-Methyladenosine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand RNA modifications and their effects on cellular processes.
Biology: Helps in studying the role of RNA methylation in gene expression and regulation.
Medicine: Investigated for its potential in cancer research, particularly in understanding tumor progression and developing targeted therapies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents .
Mécanisme D'action
N6-Methyladenosine-13C3 exerts its effects by modifying RNA molecules, which in turn affects their stability, splicing, translation, and degradationKey molecular targets include methyltransferases (writers), demethylases (erasers), and RNA-binding proteins (readers) that regulate the addition, removal, and recognition of the methyl group .
Comparaison Avec Des Composés Similaires
Composés similaires
N6-méthyladenosine : La forme non marquée du composé, largement étudiée pour son rôle dans la biologie de l'ARN.
5-méthylcytosine : Une autre modification courante de l'ARN impliquée dans la régulation des gènes.
N1-méthyladenosine : Un nucléoside méthylé ayant des fonctions similaires mais un site de méthylation différent
Unicité
La N6-méthyladenosine-13C3 est unique en raison de l'incorporation d'isotopes du carbone-13, ce qui en fait un outil précieux pour le traçage et l'étude des modifications de l'ARN dans divers systèmes biologiques. Ce marquage isotopique permet une détection et une quantification précises dans les études métaboliques, fournissant des informations sur la dynamique de la méthylation de l'ARN .
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1 |
Clé InChI |
VQAYFKKCNSOZKM-RXGWUJLNSA-N |
SMILES isomérique |
[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



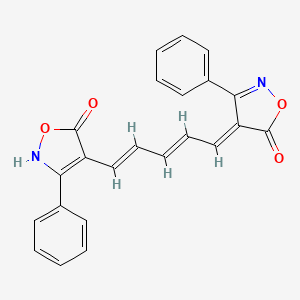
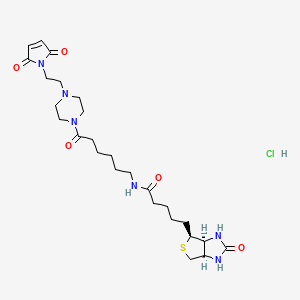
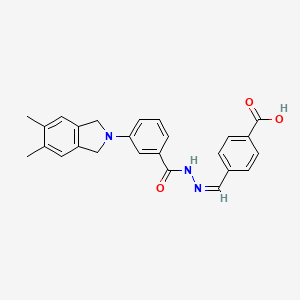

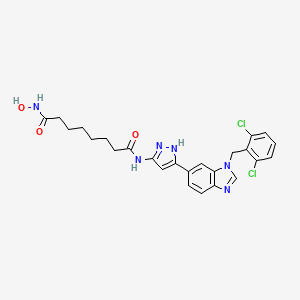
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)




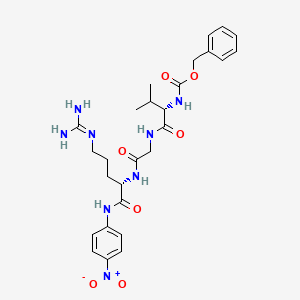

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
